![molecular formula C9H14N5OP B12628362 9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine CAS No. 919512-64-4](/img/structure/B12628362.png)
9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine is a compound known for its significant role in medicinal chemistry. It is a derivative of adenine, a purine base, and is often used in the synthesis of antiviral drugs. This compound is particularly notable for its application in the treatment of viral infections such as HIV and hepatitis B.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine typically involves the reaction of adenine with a phosphonomethoxypropyl derivative. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or methanol, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves rigorous quality control measures to ensure the compound meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphanylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted purines.
Wissenschaftliche Forschungsanwendungen
9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Integral in the development of antiviral drugs, particularly for HIV and hepatitis B treatment.
Industry: Employed in the production of pharmaceuticals and as a research chemical.
Wirkmechanismus
The compound exerts its effects by inhibiting the activity of viral reverse transcriptase enzymes. This inhibition prevents the replication of viral RNA, thereby controlling the viral load in infected individuals. The molecular targets include the active site of the reverse transcriptase enzyme, where the compound binds and blocks its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tenofovir: Another antiviral compound with a similar structure and mechanism of action.
Adefovir: Used in the treatment of hepatitis B, shares structural similarities with 9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine.
Cidofovir: An antiviral drug used to treat cytomegalovirus infections.
Uniqueness
This compound is unique due to its specific phosphanylmethoxy group, which enhances its antiviral activity and pharmacokinetic properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
919512-64-4 |
|---|---|
Molekularformel |
C9H14N5OP |
Molekulargewicht |
239.21 g/mol |
IUPAC-Name |
9-[(2R)-2-(phosphanylmethoxy)propyl]purin-6-amine |
InChI |
InChI=1S/C9H14N5OP/c1-6(15-5-16)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5,16H2,1H3,(H2,10,11,12)/t6-/m1/s1 |
InChI-Schlüssel |
RZVRUUYWPMZIOS-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP |
Kanonische SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


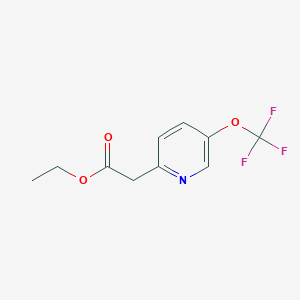
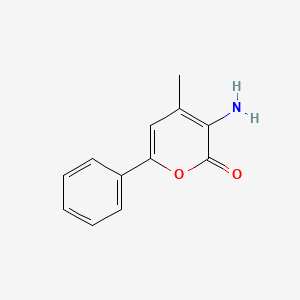
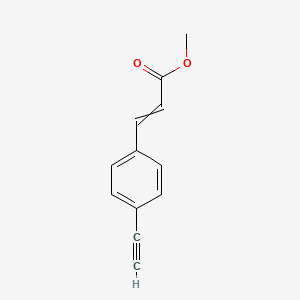
![Bis[2-(butan-2-yl)phenyl]diselane](/img/structure/B12628313.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid](/img/structure/B12628322.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B12628338.png)
![[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12628340.png)
![(3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12628346.png)
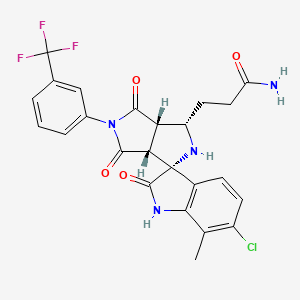
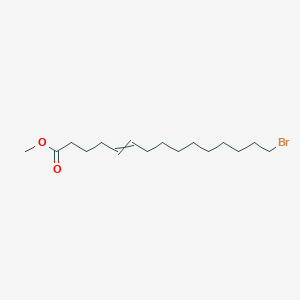
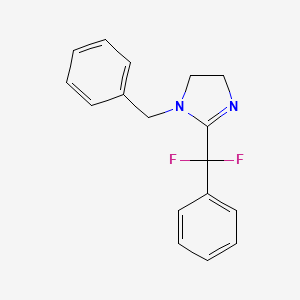
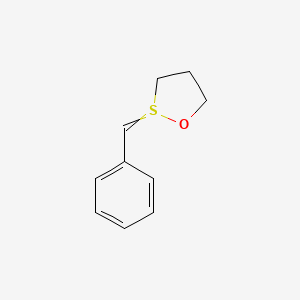

![N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12628366.png)
